4(5)-EpDPE methyl ester

Description

Properties

IUPAC Name |

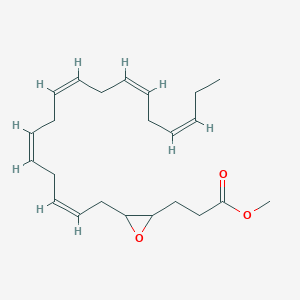

methyl 3-[3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(26-21)19-20-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,21-22H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYKJDXNMZXEMM-JEBPEJKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC1C(O1)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unseen Regulator: A Technical Guide to the Molecular Mechanisms of 4(5)-EpDPE Methyl Ester in Inflammation

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Lipid Signaling

In the intricate landscape of inflammatory signaling, the focus has expanded beyond protein-based mediators to the nuanced world of bioactive lipids. Among these, the epoxy fatty acids (EpFAs), metabolic descendants of polyunsaturated fatty acids, are emerging as critical regulators of inflammation and its resolution. This guide delves into the molecular mechanisms of a specific, yet under-investigated, EpFA derivative: 4(5)-epoxydocosapentaenoic acid (4(5)-EpDPE) methyl ester. While direct research on this particular molecule is nascent, this document synthesizes the current understanding of the broader EpDPE class to construct a robust, evidence-based framework of its likely anti-inflammatory and pro-resolving actions. We will explore its origins, its interactions with key inflammatory pathways, and the experimental methodologies required to elucidate its precise functions. This guide is designed not as a static protocol book, but as a dynamic intellectual toolkit for the researcher poised to make discoveries at the cutting edge of inflammation research.

Part 1: The Genesis and Bio-relevance of 4(5)-EpDPE

From Dietary Omega-3s to Potent Endogenous Mediators

The journey of 4(5)-EpDPE begins with the dietary intake of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid abundant in fish oil.[1] Within the body, DHA is metabolized by a suite of cytochrome P450 (CYP) epoxygenases.[2] These enzymes introduce an epoxide group across one of the double bonds of DHA, giving rise to a family of epoxydocosapentaenoic acids (EpDPEs or EDPs).[2][3]

The position of this epoxide group is critical to the molecule's biological activity, with various regioisomers (e.g., 19,20-EDP, 16,17-EDP) exhibiting distinct effects.[2] The 4,5-epoxide, our molecule of interest, is one such regioisomer. However, it is noteworthy that the 4,5-EDP has been reported to be unstable, which may contribute to the limited body of research specifically focused on it.[2]

The Role of Methyl Esterification: A Tool for Stability and Delivery

The addition of a methyl ester to 4(5)-EpDPE is a chemical modification often employed for several practical reasons in a research context. Fatty acids and their derivatives are frequently converted to methyl esters to enhance their stability and volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS).[4][5][6][7] In a biological context, methyl esterification can serve as a pro-drug strategy. The less polar methyl ester may facilitate absorption and transport, with the ester group being subsequently hydrolyzed by intracellular esterases to release the biologically active free acid. A study on adrenic acid-derived epoxy fatty acid methyl esters demonstrated their efficacy in reducing inflammatory pain, suggesting the pro-drug potential of this modification.[8]

Part 2: The Core Molecular Mechanisms of Anti-Inflammation

Based on the activities of the broader class of EpDPEs and other EpFAs, we can hypothesize the primary molecular mechanisms through which 4(5)-EpDPE exerts its anti-inflammatory effects. These are centered around the modulation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Attenuation of the NF-κB Signaling Cascade

The NF-κB pathway is a cornerstone of the inflammatory response, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10][11] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[10][11] This liberates NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][10]

EpFAs, including EpDPEs, have been shown to suppress NF-κB activation.[12] The proposed mechanism for 4(5)-EpDPE involves the inhibition of IκB degradation, thereby preventing NF-κB nuclear translocation. This leads to a downstream reduction in the expression of key inflammatory mediators such as TNF-α, IL-6, and IL-1β.[12]

Hypothesized NF-κB Inhibition by 4(5)-EpDPE

Caption: Proposed activation of the PPARγ anti-inflammatory pathway by 4(5)-EpDPE.

Part 3: Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of 4(5)-EpDPE methyl ester, a series of well-defined experimental workflows are necessary. The following protocols provide a robust framework for investigating its anti-inflammatory properties.

In Vitro Model: LPS-Stimulated Macrophages

RAW 264.7 murine macrophages or human monocyte-derived macrophages (hMDMs) are excellent in vitro models for studying inflammation.

Experimental Workflow

Caption: In vitro experimental workflow for assessing the anti-inflammatory effects of 4(5)-EpDPE methyl ester.

Detailed Protocols

1. Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Plate cells at a density of 5 x 105 cells/well in a 24-well plate.

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of 4(5)-EpDPE methyl ester (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

-

Stimulate cells with LPS (100 ng/mL) for the desired time points (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

2. Cytokine Measurement (ELISA):

-

Collect cell culture supernatants after treatment.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

3. Western Blot for NF-κB and PPARγ Signaling:

-

Lyse cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against phospho-IκBα, total IκBα, phospho-NF-κB p65, total NF-κB p65, and PPARγ.

-

Use appropriate secondary antibodies and a chemiluminescence detection system.

4. RT-qPCR for Gene Expression Analysis:

-

Isolate total RNA from cells using a suitable kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative PCR using primers for Tnf, Il6, Il1b, and PPARγ target genes.

-

Normalize gene expression to a housekeeping gene (e.g., Gapdh).

5. Immunofluorescence for NF-κB Nuclear Translocation:

-

Grow cells on coverslips and perform treatments as described above.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100.

-

Incubate with an anti-NF-κB p65 antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize cells using a fluorescence microscope and quantify nuclear translocation.

Data Presentation: Summarizing Quantitative Results

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Effect of 4(5)-EpDPE Methyl Ester on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |

| LPS (100 ng/mL) | 12000 ± 950 | 18000 ± 1500 | 6500 ± 500 |

| LPS + 0.1 µM 4(5)-EpDPE | 9500 ± 800 | 14000 ± 1100 | 5200 ± 450* |

| LPS + 1 µM 4(5)-EpDPE | 6000 ± 550 | 9000 ± 700 | 3200 ± 300** |

| LPS + 10 µM 4(5)-EpDPE | 3500 ± 300 | 5500 ± 450 | 1800 ± 150*** |

Data are presented as mean ± SEM. Statistical significance compared to LPS alone is denoted by *p<0.05, **p<0.01, ***p<0.001 (hypothetical data).

Part 4: Concluding Remarks and Future Directions

The evidence strongly suggests that 4(5)-EpDPE methyl ester, as a member of the EpDPE family, is a promising candidate for the modulation of inflammatory responses. Its likely dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the anti-inflammatory PPARγ pathway positions it as a molecule of significant interest for further investigation.

Future research should focus on several key areas:

-

Confirmation of Bioactivity: Direct experimental validation of the anti-inflammatory effects of synthesized, pure 4(5)-EpDPE and its methyl ester is paramount.

-

Stability and Metabolism: A thorough investigation into the stability of the 4,5-epoxide and the in vivo hydrolysis of the methyl ester is required to understand its pharmacokinetics and pharmacodynamics.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases (e.g., peritonitis, arthritis) are necessary to assess the therapeutic potential of 4(5)-EpDPE methyl ester.

-

Receptor Deorphanization: While PPARγ is a likely target, a comprehensive screening for other potential receptors and binding partners will provide a more complete picture of its mechanism of action.

The exploration of 4(5)-EpDPE methyl ester and other related lipid mediators represents a paradigm shift in our approach to treating inflammatory diseases. By harnessing the body's own pro-resolving pathways, we may be able to develop novel therapeutics with greater efficacy and fewer side effects. This guide provides the foundational knowledge and experimental framework to empower researchers to contribute to this exciting and rapidly evolving field.

References

-

Ulu, A., et al. (2013). Anti-inflammatory Effects of ω-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase In. UC Davis. [Link]

-

FoundMyFitness. (2020). The role of omega-3 fatty acids in resolving inflammation. [Link]

-

Wikipedia. Epoxydocosapentaenoic acid. [Link]

-

Wagner, K., et al. (2014). Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception. PMC. [Link]

-

Weill, P., et al. (2020). Pro resolving inflammatory effects of the lipid mediators of omega 3 fatty acids and its implication in SARS COVID-19. PMC. [Link]

-

Palma, G., et al. (2024). Fish Oil Containing Pro-Resolving Mediators Enhances the Antioxidant System and Ameliorates LPS-Induced Inflammation in Human Bronchial Epithelial Cells. MDPI. [Link]

-

A.L. Marsden, B., et al. (2014). Relationship Between the Omega-3 Index and Specialized Pro-resolving Lipid Mediators in Patients with Peripheral Arterial Disease Taking Fish Oil Supplements. PMC. [Link]

-

Fiala, M., et al. (2015). Specialized Pro-Resolving Mediators from Omega-3 Fatty Acids Improve Amyloid-β Phagocytosis and Regulate Inflammation in Patients with Minor Cognitive Impairment. PubMed. [Link]

-

Tuttolomondo, A., et al. (2022). Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance. MDPI. [Link]

-

Carro, L., et al. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. PubMed. [Link]

-

Wang, D., et al. (2025). Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration. MDPI. [Link]

-

Williams, J. A., et al. (2007). Methyl esterification of fatty acids and eicosanoids with a novel reagent trimethylsilyldiazomethane for analysis by gas chromat. SciSpace. [Link]

-

Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

-

Inserra, M., et al. (2010). Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. PMC. [Link]

-

Taylor & Francis. (2018). Fatty acid methyl esters – Knowledge and References. [Link]

-

Li, Y., et al. (2024). The NFκB Signaling Pathway Is Involved in the Pathophysiological Process of Preeclampsia. PMC. [Link]

-

ACS Omega. (2021). Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduce. eScholarship. [Link]

-

C.S.D.P., et al. (2008). Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. PMC. [Link]

-

Epigenetic Modifications of the Nuclear Factor Kappa B Signalling Pathway and its Impact on Inflammatory Bowel Disease. (2020). PubMed. [Link]

-

Combs, C. K., et al. (2005). PPARγ, neuroinflammation, and disease. PMC - NIH. [Link]

-

An epithelial Nfkb2 pathway exacerbates intestinal inflammation by supplementing latent RelA dimers to the canonical NF-κB module. (2020). bioRxiv. [Link]

-

The Versatile Role of Peroxisome Proliferator-Activated Receptors in Immune-Mediated Intestinal Diseases. (2024). MDPI. [Link]

-

Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid. (2021). PMC. [Link]

-

Peroxisome proliferator-activated receptors and inflammation. (2006). Request PDF. [Link]

-

Boster Bio. NF-κB Signaling Pathway. [Link]

-

Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors. (2017). PMC. [Link]

Sources

- 1. Pro resolving inflammatory effects of the lipid mediators of omega 3 fatty acids and its implication in SARS COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 3. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 7. aocs.org [aocs.org]

- 8. escholarship.org [escholarship.org]

- 9. The NFκB Signaling Pathway Is Involved in the Pathophysiological Process of Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. bosterbio.com [bosterbio.com]

- 12. mdpi.com [mdpi.com]

The Physiological Significance of Cytochrome P450-Derived DHA Metabolites: A Technical Guide

This guide provides an in-depth exploration of the physiological roles of epoxydocosapentaenoic acids (EDPs), the cytochrome P450 (CYP) epoxygenase metabolites of docosahexaenoic acid (DHA). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the biosynthesis, signaling, and therapeutic potential of these potent lipid mediators.

Introduction: Beyond the Canonical Eicosanoids

The biological activities of omega-3 polyunsaturated fatty acids (PUFAs), particularly DHA, have long been a subject of intense research, with benefits attributed to their influence on membrane fluidity and their roles as precursors to pro-resolving lipid mediators like resolvins and protectins. However, a crucial and increasingly recognized metabolic pathway involves the action of cytochrome P450 (CYP) epoxygenases.[1][2] These enzymes convert DHA into a family of epoxide derivatives known as epoxydocosapentaenoic acids (EDPs).[1][3]

Unlike the pro-inflammatory products of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, EDPs are potent signaling molecules that mediate a range of beneficial effects, including vasodilation, anti-inflammation, and neuroprotection.[4][5][6] This guide delves into the core mechanisms of EDP function, from their enzymatic synthesis to their ultimate physiological impact.

Biosynthesis and Metabolism of EDPs

The journey from dietary DHA to bioactive EDPs is a tightly regulated enzymatic process. It begins with the release of DHA from the sn-2 position of membrane phospholipids by phospholipase A2.[7] The free DHA then serves as a substrate for CYP epoxygenases.

The Role of CYP Epoxygenases

Several CYP isoforms, primarily from the CYP2C and CYP2J subfamilies, are responsible for the epoxidation of DHA.[5][8][9] These enzymes introduce an epoxide group across one of the six double bonds of the DHA molecule, leading to the formation of various EDP regioisomers (e.g., 19,20-EDP, 16,17-EDP, 13,14-EDP).[1][10] Notably, CYP epoxygenases often exhibit selectivity, with the terminal double bond being a preferred site of epoxidation, making 19,20-EDP one of the most abundant regioisomers found in vivo.[2][11]

DHA and the omega-6 fatty acid arachidonic acid (AA) compete for the same CYP epoxygenases.[12][13] Increased dietary intake of DHA can therefore shift the balance of CYP metabolism away from the production of AA-derived epoxyeicosatrienoic acids (EETs) towards the generation of EDPs.[12]

The Critical Role of Soluble Epoxide Hydrolase (sEH)

Once formed, EDPs are short-lived mediators.[7] Their primary route of inactivation is rapid hydrolysis by the enzyme soluble epoxide hydrolase (sEH) into their corresponding vicinal diols, known as dihydroxydocosapentaenoic acids (DHDPs).[1][7][14] These diol metabolites are generally considered to be far less biologically active than their parent epoxides.[6][14][15]

This rapid turnover establishes EDPs as paracrine and autocrine signaling molecules whose actions are localized and transient. Consequently, the inhibition of sEH has emerged as a key therapeutic strategy to prolong the biological activity of EDPs and enhance their beneficial effects.[3][14][16]

Physiological Roles and Signaling Mechanisms

EDPs exert a wide array of physiological effects, contributing to the health benefits associated with omega-3 fatty acids. Their actions are multifaceted, impacting the cardiovascular, nervous, and immune systems.

Cardiovascular System

EDPs are potent regulators of vascular tone and cardiovascular health.[17][18]

-

Vasodilation: EDPs are among the most powerful endogenous vasodilators discovered.[15] They potently dilate coronary arterioles, an effect mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[10] This leads to hyperpolarization and relaxation, contributing to the regulation of blood pressure.

-

Anti-inflammatory Effects: In the context of cardiovascular disease, inflammation is a key driver of pathology. EDPs exhibit potent anti-inflammatory properties, which can help mitigate conditions like atherosclerosis.[5]

-

Cardioprotection: Studies have shown that EDPs protect cardiac cells from injury, for instance, by preserving mitochondrial function during lipopolysaccharide (LPS)-induced stress.[19]

Nervous System

The brain is highly enriched in DHA, and its CYP-derived metabolites play a crucial role in neural function and protection.

-

Neuroprotection: EDPs exhibit significant neuroprotective effects in various models of neurological and neuropsychiatric disorders.[6][14] They have been shown to protect human hippocampal neurons from cytokine-induced apoptosis.[20][21]

-

Anti-neuroinflammation: Neuroinflammation is a key component of neurodegenerative diseases.[22] EDPs can reduce neuroinflammatory processes, in part by modulating cytokine production in microglial cells.[23] Stabilizing EDPs by inhibiting sEH has been proposed as a therapeutic strategy for conditions like Parkinson's and Alzheimer's disease.[22]

Anti-inflammatory and Pro-resolving Actions

A hallmark of EDPs is their potent anti-inflammatory activity, which is often more pronounced than that of their omega-6 counterparts, the EETs.[15]

-

Modulation of Inflammatory Pathways: EDPs can suppress inflammatory signaling cascades, such as the NF-κB pathway.[24]

-

Analgesia: By reducing inflammation, EDPs also contribute to the alleviation of inflammatory and neuropathic pain.[1][4]

Anti-angiogenic and Anti-cancer Effects

Interestingly, while the omega-6 derived EETs are generally pro-angiogenic, the omega-3 derived EDPs have been shown to have the opposite effect.

-

Inhibition of Angiogenesis: EDPs can inhibit angiogenesis (the formation of new blood vessels) induced by factors like VEGF and FGF-2.[12] This effect is mediated, in part, by blocking VEGF receptor 2 (VEGFR2) signaling.[11]

-

Suppression of Tumor Growth and Metastasis: Due to their anti-angiogenic properties, EDPs can suppress tumor growth and metastasis, highlighting their potential as anti-cancer agents.[4][12]

Key Signaling Pathways

The diverse biological activities of EDPs are mediated through several signaling mechanisms.

-

PPARγ Activation: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in metabolism and inflammation. EDPs have been shown to activate PPARγ, which may underlie some of their anti-inflammatory and metabolic effects, such as promoting brown adipogenesis.[24]

-

GPR120 Activation: Some of the thermogenic effects of EDPs in adipose tissue are mediated through the G-protein coupled receptor 120 (GPR120) and the subsequent activation of the AMPKα signaling pathway.[25]

-

Modulation of Ion Channels: As mentioned, the vasodilatory effects of EDPs are directly linked to their ability to activate BKCa channels.[10]

Methodologies for EDP Research

Studying these potent but low-abundance lipid mediators requires specialized and highly sensitive analytical techniques.

Quantification of EDPs by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of EDPs and other oxylipins in biological matrices.[26][27] Its high sensitivity and specificity allow for the accurate measurement of these molecules at their endogenous, often picomolar to nanomolar, concentrations. The use of a surrogate analyte, typically a stable-isotope-labeled internal standard, is crucial for accurate quantification in complex biological samples where an analyte-free matrix is unavailable.[28]

Protocol: Quantification of EDPs in Plasma

-

Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation of PUFAs. Centrifuge immediately to separate plasma and store at -80°C.

-

Internal Standard Spiking: Thaw plasma on ice. Add a known amount of a stable-isotope-labeled internal standard (e.g., 19,20-EDP-d4) to the plasma sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Acidify the plasma sample (e.g., to pH 3.5) and load it onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.

-

Elute the lipids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Causality: SPE is essential for removing salts, proteins, and phospholipids that would interfere with the LC-MS/MS analysis and for concentrating the low-abundance EDPs.[26]

-

-

LC Separation:

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/water).

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, both containing a weak acid (e.g., 0.1% formic acid or acetic acid) to aid in ionization.

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source operating in negative ion mode.

-

Perform detection using Multiple Reaction Monitoring (MRM). Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for each EDP regioisomer and the internal standard.

-

Example Transition for 19,20-EDP: Precursor ion [M-H]⁻ at m/z 343.2, product ion (fragment) at m/z 299.2.

-

-

Quantification: Construct a calibration curve using known amounts of authentic EDP standards and a fixed amount of the internal standard. Calculate the concentration of EDPs in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Quantitative Data Summary

The biological potency of EDPs can vary significantly between different regioisomers. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Biological Context | Reference |

| CYP Isoforms | CYP2C Family, CYP2J Family | Primary human epoxygenases for DHA | [5][8][9] |

| 19,20-EDP EC₅₀ | ~0.5 - 24 pM | Dilation of porcine coronary arterioles | [10] |

| Anti-Angiogenesis | ~63% inhibition at 1 µM | Inhibition of HUVEC tube formation by 19,20-EDP | [11] |

| VEGFR2 Inhibition | Potent at 1 µM | 19,20-EDP inhibits VEGF-induced phosphorylation | [11] |

Conclusion and Future Directions

The cytochrome P450 epoxygenase pathway of DHA metabolism represents a critical source of potent, endogenous signaling molecules with significant therapeutic potential. The resulting EDPs are powerful regulators of cardiovascular, neural, and inflammatory processes. Their beneficial effects, combined with their rapid inactivation by soluble epoxide hydrolase, make the CYP/sEH axis a highly attractive target for drug development.

Future research will likely focus on developing more selective sEH inhibitors, characterizing the specific roles of different EDP regioisomers, and fully elucidating the downstream signaling pathways and potential receptors that mediate their diverse effects. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic strategies for a wide range of human diseases, from hypertension and heart disease to neurodegeneration and cancer.

References

-

Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Ye, D., et al. (2002). Cytochrome p-450 epoxygenase metabolites of docosahexaenoate potently dilate coronary arterioles by activating large-conductance calcium-activated potassium channels. J Pharmacol Exp Ther, 303(2), 768-76. [Link]

-

Zhang, G., et al. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. Proceedings of the National Academy of Sciences, 110(16), 6530-6535. [Link]

-

Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. (2013). PubMed. [Link]

-

The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling. (2014). International Journal of Molecular Sciences. [Link]

-

Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders. (2022). MDPI. [Link]

-

Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC. (2020). National Center for Biotechnology Information. [Link]

-

Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension - PMC. (2013). National Center for Biotechnology Information. [Link]

-

Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. (2013). ResearchGate. [Link]

-

Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders. (2022). PubMed. [Link]

-

Cannabinoids may be responsible for omega-3 anti-inflammatory effect: Study. (2017). nutraingredients.com. [Link]

-

Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC. (2014). National Center for Biotechnology Information. [Link]

-

Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. (2020). MDPI. [Link]

-

McDougle, D. R., et al. (2017). Anti-inflammatory ω-3 endocannabinoid epoxides. Proceedings of the National Academy of Sciences, 114(30), E6034-E6043. [Link]

-

Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC. (2015). National Center for Biotechnology Information. [Link]

-

Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. (2024). Frontiers. [Link]

-

Zhang, G., et al. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. PNAS. [Link]

-

EDPs prevent LPS-induced cell death in HL-1 cardiac cells. HL-1 cardiac... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

DHA and 19,20-EDP induce lysosomal-proteolytic-dependent cytotoxicity through de novo ceramide production in H9c2 cells with a glycolytic profile - PMC. (2018). National Center for Biotechnology Information. [Link]

-

CYP2J2 Molecular Recognition: A New Axis for Therapeutic Design - PMC. (2021). National Center for Biotechnology Information. [Link]

-

Omega-3 polyunsaturated fatty acids protect against inflammation through production of LOX and CYP450 lipid mediators: relevance for major depression and for human hippocampal neurogenesis. (2021). King's College London Research Portal. [Link]

-

The Vascular Aging Continuum revisited through EDP and ERC... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration. (2021). MDPI. [Link]

-

Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms. (2023). eScholarship.org. [Link]

-

Epoxygenase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

-

Epoxydocosapentaenoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC. (2011). National Center for Biotechnology Information. [Link]

-

The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC. (2020). National Center for Biotechnology Information. [Link]

-

Endothelial expression of human cytochrome P450 epoxygenase CYP2C8 increases susceptibility to ischemia-reperfusion injury in isolated mouse heart - PMC. (2014). National Center for Biotechnology Information. [Link]

-

CYP450-derived oxylipins mediate inflammatory resolution. (2016). PNAS. [Link]

-

Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver - PMC. (2017). National Center for Biotechnology Information. [Link]

-

Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway. (2022). PubMed. [Link]

-

Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids. (2022). MDPI. [Link]

-

Bioactive Lipid Mediators of Inflammation. (2026). The Medical Biochemistry Page. [Link]

-

Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation. (2019). ScienceDirect. [Link]

-

Polyunsaturated fatty acids and their epoxide metabolites in neural aging. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

Neuroprotection induced by omega-3 polyunsaturated fatty acids: focus on neuropsychiatric disorders. (2022). ResearchGate. [Link]

-

Cytochrome P450 epoxygenase metabolism of arachidonic acid inhibits apoptosis. (n.d.). Augusta University Research Profiles. Retrieved February 21, 2026, from [Link]

-

Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. (n.d.). CST Technologies. Retrieved February 21, 2026, from [Link]

-

Role of cytochrome P450-epoxygenase and soluble epoxide hydrolase in the regulation of vascular response. (2023). PubMed. [Link]

-

Epoxygenase - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

The Role of Enhanced External Counter Pulsation Therapy in Clinical Practice - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Role of cytochrome P450-epoxygenase and soluble epoxide hydrolase in the regulation of vascular response | Request PDF. (2022). ResearchGate. [Link]

Sources

- 1. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 8. CYP2J2 Molecular Recognition: A New Axis for Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial expression of human cytochrome P450 epoxygenase CYP2C8 increases susceptibility to ischemia-reperfusion injury in isolated mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome p-450 epoxygenase metabolites of docosahexaenoate potently dilate coronary arterioles by activating large-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]

- 16. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of cytochrome P450-epoxygenase and soluble epoxide hydrolase in the regulation of vascular response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. mdpi.com [mdpi.com]

- 25. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analytical methodologies for the determination of endocrine disrupting compounds in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. cstti.com [cstti.com]

A Technical Guide to Determining the Binding Affinity of 4(5)-EpDPE Methyl Ester to Cannabinoid Receptors (CB1 & CB2)

An in-depth technical guide or whitepaper on the core.

Abstract

The endocannabinoid system (ECS) presents a significant frontier in therapeutic drug discovery, with its principal receptors, the cannabinoid receptors 1 and 2 (CB1 and CB2), being key targets for a multitude of physiological processes.[1] This guide focuses on 4(5)-epoxydocosapentaenoic acid (EpDPE) methyl ester, a methylated derivative of a cytochrome P450 metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[2] While the parent fatty acids and their metabolites are known to possess bioactive properties, their direct interaction with cannabinoid receptors is an area of active investigation.[2] This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to accurately determine the binding affinity of 4(5)-EpDPE methyl ester for CB1 and CB2 receptors. We will delve into the theoretical underpinnings of receptor binding, provide a detailed, field-proven protocol for radioligand competition assays, and discuss the critical aspects of data analysis and interpretation, thereby establishing a self-validating system for the characterization of this and other novel lipid-derived molecules.

Part 1: Theoretical Framework

The Endocannabinoid System: A Primer

The ECS is a ubiquitous neuromodulatory system crucial for maintaining homeostasis.[1] Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.

-

CB1 Receptors: Predominantly expressed in the central nervous system (CNS), particularly in the cerebellum, hippocampus, and striatum, mediating the psychoactive effects of cannabinoids.[3] They are also found in peripheral tissues, where they regulate energy metabolism and other functions.[3]

-

CB2 Receptors: Primarily located in the immune system, including the spleen, tonsils, and various immune cells.[3] Their activation is generally associated with anti-inflammatory and immunomodulatory effects without the psychoactivity linked to CB1 activation.[1]

Cannabinoid Receptor Signaling Cascade

Both CB1 and CB2 are G protein-coupled receptors (GPCRs) that primarily signal through inhibitory G-proteins (Gi/o).[1][4] Upon agonist binding, the receptor undergoes a conformational change, activating the Gi/o protein. This initiates a downstream signaling cascade, most notably the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This modulation of cAMP affects numerous cellular processes and influences ion channel activity.[1]

Caption: Canonical Gi/o-protein signaling pathway for CB1/CB2 receptors.

The Test Ligand: 4(5)-EpDPE Methyl Ester

Epoxydocosapentaenoic acids (EpDPEs) are produced when DHA is metabolized by cytochrome P450 epoxygenases.[2] The addition of a methyl ester group modifies the carboxylic acid head group, a chemical feature known to be critical for endocannabinoid binding to the CB1 receptor.[5] Studies on anandamide, a primary endocannabinoid, have shown that the amide head group is crucial for high-affinity binding and G-protein activation.[5] Simple alkyl esters of the related fatty acid, arachidonic acid, demonstrated no significant affinity for the CB1 receptor.[5] This precedent suggests that 4(5)-EpDPE methyl ester may have low affinity, but empirical validation is essential, as subtle structural changes can dramatically alter receptor interaction.

Part 2: Experimental Design and Rationale

Assay Selection: Radioligand Competition Binding

To directly and quantitatively measure the affinity of 4(5)-EpDPE methyl ester for cannabinoid receptors, the radioligand competition binding assay is the gold standard. This method is superior to functional assays for this initial screening purpose because it measures the direct interaction of the ligand with the receptor's binding site, independent of downstream signaling efficacy.

Principle: The assay measures the ability of the unlabeled test compound (4(5)-EpDPE methyl ester) to compete for and displace a radiolabeled ligand (e.g., [³H]CP55,940) that has a known, high affinity for the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its inhibition constant (Kᵢ), a true measure of binding affinity.

Essential Reagents and Materials

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) heterologously expressing high levels of either human CB1 or human CB2 receptors. Using transfected cells provides a consistent and high-density source of the target receptor, which is often preferable to native tissues that may have lower receptor expression and greater variability.[4]

-

Radioligand: [³H]CP55,940. This synthetic cannabinoid is a high-affinity, potent agonist for both CB1 and CB2 receptors, making it an excellent and versatile choice for competition assays.[6] Its high specific activity allows for sensitive detection.

-

Test Compound: 4(5)-EpDPE methyl ester of the highest possible purity (>98%). It should be dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution.

-

Assay Buffer: A Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA).

-

Causality: The Tris buffer maintains a stable physiological pH. MgCl₂ is included as divalent cations can influence ligand binding to GPCRs. BSA is a critical component that acts as a "carrier protein," preventing the highly lipophilic ligands and receptor proteins from adhering non-specifically to plasticware, thereby reducing background noise and improving data quality.

-

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a potent, unlabeled cannabinoid ligand such as WIN55,212-2. This is used to saturate all specific binding sites, allowing for the quantification of radioligand that binds non-specifically to the membrane, filters, and tubes.

Part 3: Detailed Experimental Protocol

This protocol outlines a self-validating system for determining binding affinity. Each step is designed to ensure reproducibility and accuracy.

Caption: Step-by-step workflow for the radioligand competition binding assay.

Preparation of Receptor Membranes

-

Culture CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors to confluency.

-

Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the suspension using a Polytron homogenizer or Dounce homogenizer on ice.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the total protein concentration using a standardized method (e.g., Bradford assay).

-

Store membrane aliquots at -80°C until use.

Radioligand Competition Binding Assay

-

Reagent Preparation: Prepare serial dilutions of the 4(5)-EpDPE methyl ester stock solution in assay buffer, typically spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M. Prepare working solutions of [³H]CP55,940 (final concentration ~0.5-1.0 nM) and the NSB control (WIN55,212-2, final concentration 10 µM).

-

Assay Setup: In a 96-well plate or individual microcentrifuge tubes, set up the following conditions in triplicate:

-

Total Binding: 25 µL Assay Buffer + 25 µL [³H]CP55,940 + 50 µL Membrane Suspension.

-

Non-Specific Binding (NSB): 25 µL WIN55,212-2 (10 µM) + 25 µL [³H]CP55,940 + 50 µL Membrane Suspension.

-

Competition Wells: 25 µL of each 4(5)-EpDPE methyl ester dilution + 25 µL [³H]CP55,940 + 50 µL Membrane Suspension.

-

-

Incubation: Incubate the reactions for 90 minutes at 30°C with gentle agitation. This allows the binding reaction to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which have been pre-soaked in assay buffer. This step must be rapid to prevent the dissociation of the ligand-receptor complex. The filters trap the membranes with bound radioligand while unbound radioligand passes through.

-

Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours in the dark. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

-

Generate Competition Curve:

-

For each concentration of 4(5)-EpDPE methyl ester, calculate the percentage of specific binding using the formula: (% Binding) = (DPM_competition - DPM_NSB) / (DPM_Total - DPM_NSB) * 100.

-

Plot the % Binding against the logarithm of the molar concentration of 4(5)-EpDPE methyl ester.

-

-

Determine IC₅₀:

-

Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate the Inhibition Constant (Kᵢ):

-

Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₐ is the dissociation constant of the radioligand for the receptor (this value must be predetermined for your specific batch of radioligand and membrane preparation).

-

-

Part 4: Data Interpretation and Presentation

The Kᵢ value is the ultimate measure of binding affinity. A lower Kᵢ value signifies a higher binding affinity. The results should be summarized in a clear, tabular format.

| Compound | Receptor | IC₅₀ (nM) [Hypothetical] | Kᵢ (nM) [Hypothetical] |

| 4(5)-EpDPE methyl ester | Human CB1 | >10,000 | >10,000 |

| 4(5)-EpDPE methyl ester | Human CB2 | 1,250 | 780 |

| WIN55,212-2 (Control) | Human CB1 | 5.2 | 3.1 |

| WIN55,212-2 (Control) | Human CB2 | 3.8 | 2.4 |

Interpretation of Hypothetical Data: In this example, 4(5)-EpDPE methyl ester shows very low, likely negligible, affinity for the CB1 receptor (Kᵢ > 10 µM). It displays weak to moderate affinity for the CB2 receptor, with a Kᵢ in the high nanomolar to low micromolar range. The control compound, WIN55,212-2, demonstrates the expected high affinity in the low nanomolar range for both receptors, validating the assay's performance.

Part 5: Advanced Considerations

-

Compound Solubility: Lipophilic compounds like 4(5)-EpDPE methyl ester can be prone to solubility issues at higher concentrations. It is crucial to ensure the compound remains in solution in the assay buffer. The inclusion of BSA helps, but visual inspection for precipitation is recommended.

-

Follow-up Functional Assays: A binding assay determines affinity but not functional activity. To determine if 4(5)-EpDPE methyl ester acts as an agonist, antagonist, or inverse agonist at the CB2 receptor, subsequent functional assays are necessary. These could include GTPγS binding assays, cAMP inhibition assays, or β-arrestin recruitment assays.[1][7]

Conclusion

This guide provides a robust and scientifically rigorous protocol for determining the binding affinity of 4(5)-EpDPE methyl ester to cannabinoid receptors. By employing the gold-standard radioligand competition binding assay with appropriate controls and a thorough understanding of the underlying principles, researchers can generate reliable and reproducible data. The characterization of novel lipid metabolites like 4(5)-EpDPE methyl ester is a critical step in exploring the expanded endocannabinoid system and identifying new lead compounds for therapeutic development.

References

- Affinity Assays for Cannabinoids Detection: Are They Amenable to On-Site Screening? (2022). MDPI.

- Cannabinoid Receptor Binding and Assay Tools. (2025). Celtarys Research.

- Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. (N/A). PMC.

- Assay of CB 1 Receptor Binding. (2016). Springer Nature Experiments.

- Meta-analysis of cannabinoid ligand binding affinity and receptor distribution. (N/A). PMC - NIH.

- Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. (N/A). PMC.

- Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. (2020). MDPI.

- Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. (N/A). PMC.

- Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. (N/A). PMC.

Sources

- 1. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 2. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Solubilization of 4(5)-EpDPE Methyl Ester in Cell Culture Experiments

Introduction: Navigating the Challenges of Lipophilic Compound Delivery in Vitro

4(5)-EpDPE methyl ester, a derivative of a cytochrome P450 (CYP) metabolite of docosahexaenoic acid (DHA), represents a class of lipid mediators with significant potential in biomedical research.[1][2] These epoxy fatty acids are increasingly recognized for their roles in cellular signaling and their anti-inflammatory properties.[3][4] However, their lipophilic nature presents a considerable challenge for in vitro studies, as they are poorly soluble in aqueous cell culture media.[5] Improper solubilization can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable experimental outcomes.

This comprehensive guide provides a detailed, evidence-based framework for the effective dissolution of 4(5)-EpDPE methyl ester for cell culture applications. We will delve into the rationale behind solvent selection, provide step-by-step protocols for preparing stock solutions, and offer strategies for enhancing bioavailability in your cellular models.

The Scientific Foundation: Understanding 4(5)-EpDPE Methyl Ester and its Biological Context

4(5)-EpDPE methyl ester is a stable precursor to the more biologically active free acid, 4(5)-EpDPE.[1] These molecules are part of a larger family of CYP-derived metabolites of polyunsaturated fatty acids (PUFAs) that act as signaling molecules in various physiological processes.[6][7] The epoxidation of DHA by CYP enzymes is a key metabolic pathway that generates a variety of bioactive lipids.[8]

While the precise signaling cascade for 4(5)-EpDPE methyl ester is an active area of research, related epoxy fatty acids have been shown to exert their effects through various mechanisms, including the activation of G protein-coupled receptors like GPR120 and the modulation of the AMPKα signaling pathway.[9][10] These pathways are crucial in regulating cellular energy homeostasis, inflammation, and thermogenesis.[9]

Part 1: Solvent-Based Dissolution Strategies

The most direct method for solubilizing lipophilic compounds is the use of an organic solvent to create a concentrated stock solution, which is then diluted into the cell culture medium. The choice of solvent and its final concentration are critical to avoid cytotoxicity.

Selecting an Appropriate Organic Solvent

Commonly used solvents for lipophilic compounds in cell culture include ethanol and dimethyl sulfoxide (DMSO).

-

Ethanol: 4(5)-EpDPE methyl ester is often supplied in an ethanol solution, indicating its good solubility in this solvent.[1] Ethanol is generally well-tolerated by many cell lines at low final concentrations.

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Causality of Experimental Choices: Minimizing Solvent-Induced Cellular Stress

The introduction of an organic solvent into a cell culture system is an experimental variable that must be carefully controlled. High concentrations of solvents can lead to cell membrane disruption, altered protein function, and induction of stress pathways, confounding the interpretation of the compound's specific effects. Therefore, the primary objective is to use the lowest possible solvent concentration that maintains the solubility of the compound.

Recommended Maximum Solvent Concentrations

The maximum tolerated solvent concentration is cell-type dependent. It is imperative to perform a dose-response experiment to determine the highest concentration of the chosen solvent that does not affect the viability or key functions of your specific cell line. The following table provides general guidelines:

| Solvent | Generally Safe Final Concentration (v/v) | Concentration to Approach with Caution (v/v) |

| Ethanol | ≤ 0.1% | 0.1% - 0.5% |

| DMSO | ≤ 0.1% | 0.1% - 0.5% |

Note: Some robust cell lines may tolerate up to 1% of these solvents, but this should be experimentally verified. Primary cells are often more sensitive.

Experimental Protocol: Preparation of a 10 mM Stock Solution of 4(5)-EpDPE Methyl Ester

This protocol describes the preparation of a 10 mM stock solution in ethanol. The molecular weight of 4(5)-EpDPE methyl ester is 358.51 g/mol .

Materials:

-

4(5)-EpDPE methyl ester (solid form or as a solution of known concentration)

-

Anhydrous ethanol (≥99.5%)

-

Sterile, amber glass vial or a vial protected from light

-

Sterile, positive displacement pipette or a gas-tight syringe

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.35851 mg of 4(5)-EpDPE methyl ester.

-

Weighing the compound: Carefully weigh the required amount of the compound in a sterile microfuge tube.

-

Dissolution: Add the appropriate volume of anhydrous ethanol to the compound. For example, to prepare a 10 mM stock, add 100 µL of ethanol to 0.035851 mg of the compound.

-

Mixing: Gently vortex the solution until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

-

Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term storage. The stability of epoxy fatty acid methyl esters is generally good, as they are less prone to oxidation.

Workflow for Preparing Working Solutions

The following diagram illustrates the process of preparing a working solution from a concentrated stock.

Caption: Workflow for preparing 4(5)-EpDPE methyl ester working solutions.

Part 2: Enhancing Aqueous Solubility with Bovine Serum Albumin (BSA)

For sensitive cell types or experiments requiring higher concentrations of the compound where solvent toxicity is a concern, complexing 4(5)-EpDPE methyl ester with fatty acid-free BSA is a highly effective strategy. BSA acts as a carrier protein, mimicking the physiological transport of lipids in the bloodstream and improving their solubility and delivery to cells.

The Rationale for BSA Conjugation

BSA possesses hydrophobic pockets that can bind to the acyl chain of fatty acids and their esters, while the overall protein remains soluble in aqueous solutions. This complexation effectively shields the lipophilic compound from the aqueous environment, preventing precipitation and facilitating its interaction with the cell membrane.

Experimental Protocol: Preparation of a 4(5)-EpDPE Methyl Ester-BSA Complex

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.

Materials:

-

10 mM stock solution of 4(5)-EpDPE methyl ester in ethanol

-

Fatty acid-free BSA

-

Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Sterile 50 mL conical tube

-

Water bath set to 37°C

-

Sterile filter (0.22 µm)

Procedure:

-

Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Gently swirl to dissolve; do not vortex vigorously as this can denature the protein. Sterile filter the solution.

-

Warm the BSA solution: Place the BSA solution in a 37°C water bath for 15-20 minutes.

-

Prepare the 4(5)-EpDPE methyl ester solution: In a separate sterile tube, dilute the 10 mM stock solution in ethanol to an intermediate concentration if necessary, depending on the desired final concentration.

-

Complexation: While gently swirling the warm BSA solution, add the 4(5)-EpDPE methyl ester solution dropwise. The molar ratio of the compound to BSA is a critical parameter. A starting point is a 2:1 to 5:1 molar ratio of the ester to BSA.

-

Incubate for complex formation: Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for the formation of the complex.

-

Use immediately or store: The complex is best used immediately. For short-term storage, it can be kept at 4°C for a few days. For longer-term storage, aliquots can be frozen at -20°C. Avoid repeated freeze-thaw cycles.

Diagram of the BSA Complexation Process

Caption: Formation of the soluble 4(5)-EpDPE methyl ester-BSA complex.

Part 3: Self-Validating Systems and Best Practices

To ensure the trustworthiness and reproducibility of your experiments, it is crucial to incorporate self-validating controls.

-

Solvent Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the 4(5)-EpDPE methyl ester, but without the compound itself. This allows you to distinguish the effects of the compound from any potential effects of the solvent.

-

BSA Control: If using the BSA complexation method, a control group treated with the BSA solution alone (at the same concentration as in the experimental groups) should be included.

-

Visual Inspection: Before adding any solution to your cells, visually inspect it for any signs of precipitation. A cloudy or hazy solution indicates that the compound is not fully dissolved, and the results will be unreliable.

-

Dose-Response and Time-Course Studies: It is highly recommended to perform initial experiments to determine the optimal concentration range and treatment duration for 4(5)-EpDPE methyl ester in your specific cell model.

Conclusion

The successful use of 4(5)-EpDPE methyl ester in cell culture experiments hinges on proper solubilization. By carefully selecting a solvent and adhering to concentration limits, or by employing a BSA-based delivery system, researchers can confidently investigate the biological roles of this important lipid mediator. The protocols and principles outlined in this guide provide a robust foundation for designing and executing reliable in vitro studies.

References

-

Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids. PubMed, [Link]

-

New approaches exploring cytochrome P450 pathway-derived metabolites of polyunsaturated fatty acids as effectors and markers of health and disease. eScholarship.org, [Link]

-

Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. PMC, [Link]

-

Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids. ResearchGate, [Link]

-

Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway. PubMed, [Link]

-

Open Archive Toulouse Archive Ouverte (OATAO). CORE, [Link]

-

Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. PMC, [Link]

-

The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms. eScholarship, [Link]

-

Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. ResearchGate, [Link]

-

Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. PubMed, [Link]

-

In vitro toxicity studies of epoxyoleic acid and diepoxylinoleic acid. ResearchGate, [Link]

-

Fatty Acid Methyl Esters as Biosolvents of Epoxy Resins: A Physicochemical Study. ResearchGate, [Link]

-

Epoxydocosapentaenoic acid. Wikipedia, [Link]

-

Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. PMC, [Link]

-

Stabilization of the MAPK–Epigenetic Signaling Axis Underlies the Protective Effect of Thyme Oil Against Cadmium Stress in Root Meristem Cells of Vicia faba. PMC, [Link]

-

Microalgal fatty acid methyl ester a new source of bioactive compounds with antimicrobial activity. ResearchGate, [Link]

-

Fatty acid-derived signals in plants. Trends Plant Sci 7:217-224. ResearchGate, [Link]

-

Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts. MDPI, [Link]

-

Palmitic acid methyl ester is a novel neuroprotective agent against cardiac arrest. PubMed, [Link]

-

Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways. MDPI, [Link]

-

Essential Fatty Acids as Biomedicines in Cardiac Health. MDPI, [Link]

-

Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC). PubMed, [Link]

-

Stearic acid methyl ester affords neuroprotection and improves functional outcomes after cardiac arrest. PubMed, [Link]

-

Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. ScienceOpen, [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 3. New approaches exploring cytochrome P450 pathway-derived metabolites of polyunsaturated fatty acids as effectors and markers of health and disease [escholarship.org]

- 4. Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note & Protocols: High-Fidelity Synthesis and Purification of 4(5)-EpDPE Methyl Ester

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis and subsequent high-purity purification of 4(5)-epoxy-7Z,10Z,13Z,16Z,19Z-docosapentaenoic acid methyl ester (4(5)-EpDPE methyl ester). 4(5)-EpDPE methyl ester is the more stable esterified form of 4(5)-EpDPA, a cytochrome P450 (CYP450) metabolite of docosahexaenoic acid (DHA).[1][2] Given the inherent instability of the free acid, the methyl ester serves as a crucial and handleable precursor for biological studies, from which the active free acid can be regenerated via careful base hydrolysis.[1][2] This guide details a robust protocol for the epoxidation of docosapentaenoic acid (DPA) methyl ester using an in-situ performic acid strategy, followed by a multi-step chromatographic purification workflow designed to achieve >98% purity. We will elucidate the chemical principles behind each step, providing experienced researchers with the rationale needed to adapt and troubleshoot the methodology effectively.

Part I: Synthesis of 4(5)-EpDPE Methyl Ester via In-Situ Epoxidation

Scientific Principle & Rationale

The synthesis of 4(5)-EpDPE methyl ester from its polyunsaturated precursor, DPA methyl ester, is achieved through an epoxidation reaction. This process selectively converts one of the carbon-carbon double bonds into an epoxide (oxirane) ring. The chosen method is the in-situ generation of performic acid from the reaction between formic acid and hydrogen peroxide.[3][4]

Mechanism:

-

Peracid Formation: Formic acid (HCOOH) reacts with hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of mineral acid (e.g., H₂SO₄) to form performic acid (HCOOOH), a powerful yet unstable oxidizing agent.[5]

-

Epoxidation (Prilezhaev Reaction): The electrophilic performic acid then reacts with one of the electron-rich double bonds of the DPA methyl ester. The reaction proceeds via a concerted "butterfly" transition state, transferring an oxygen atom to the double bond to form the epoxide ring and regenerating formic acid.

Causality Behind Experimental Choices:

-

In-Situ Generation: Generating the peracid in the reaction mixture (in-situ) is critical for safety and efficiency, as concentrated peracids are highly explosive.

-

Temperature Control: The epoxidation reaction is strongly exothermic.[6] The initial addition of hydrogen peroxide is performed at low temperatures (8-10°C) to control the reaction rate and prevent thermal runaway. The subsequent increase to a moderate temperature (60°C) is required to drive the reaction to completion within a reasonable timeframe.[3]

-

Stoichiometry: A molar excess of hydrogen peroxide relative to the number of double bonds is used to ensure efficient conversion.[3] The amount of formic acid is also carefully controlled to facilitate peracid formation without promoting excessive side reactions.

-

Side Reactions: The primary competing reaction is the acid-catalyzed opening of the newly formed oxirane ring by water or formic acid, which leads to the formation of undesired diol by-products.[5][7] Careful control of temperature, reaction time, and immediate neutralization during workup are essential to maximize the yield of the desired epoxide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude 4(5)-EpDPE methyl ester.

Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Docosapentaenoic Acid (DPA) Methyl Ester | ≥98% | Cayman, Avanti | Starting material. Ensure high purity to avoid side products. |

| Formic Acid | ACS Reagent, ≥96% | Sigma-Aldrich | Corrosive. Handle in a fume hood. |

| Hydrogen Peroxide | 30% (w/w) in H₂O | Fisher Scientific | Strong oxidizer. |

| Sulfuric Acid | ACS Reagent, 95-98% | VWR | Catalyst. Highly corrosive. |

| Hexane | HPLC Grade | Fisher Scientific | For extraction. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Sigma-Aldrich | For neutralization wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR | For drying the organic phase. |

| Deionized Water | 18.2 MΩ·cm | Millipore | For washing. |

| Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath | - | - | Standard laboratory glassware and equipment. |

Experimental Protocol: Synthesis

WARNING: This procedure involves strong acids and oxidizers and is exothermic. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

-

Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of DPA methyl ester in 30 mL of hexane.

-

Acidification: To the stirring solution, add 3.0 mL of formic acid, followed by 0.04 mL of concentrated sulfuric acid.[3][4]

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 8-10°C with continuous stirring.

-

Peroxide Addition: Transfer 25 mL of 30% hydrogen peroxide to a dropping funnel. Add the H₂O₂ to the reaction mixture dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed 15°C.[3]

-

Reaction: After the addition is complete, remove the ice bath and place the flask in a heating mantle. Heat the reaction to 60°C and maintain this temperature with vigorous stirring for 4 hours.[4] Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS analysis of small aliquots.

-

Quenching and Extraction: After 4 hours, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of hexane and 50 mL of cold deionized water. Shake gently to mix.[4]

-

Phase Separation: Allow the layers to separate. The upper organic phase contains the product. Drain and discard the lower aqueous phase.[6]

-

Neutralization: Wash the organic layer sequentially with 50 mL of 10% sodium bicarbonate solution, followed by two 50 mL portions of deionized water, until the pH of the aqueous wash is neutral (~7.0).[4] This step is crucial to remove residual acids and prevent ring-opening.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Yield: The resulting pale yellow oil is the crude 4(5)-EpDPE methyl ester, which should be taken immediately for purification.

Part II: High-Purity Purification

Purification Strategy

Purifying polyunsaturated fatty acid epoxides is challenging due to their sensitivity and the presence of structurally similar by-products. A two-step chromatographic approach is employed:

-

Flash Silica Gel Chromatography: This initial step serves as a bulk purification to separate the desired epoxide from the non-polar starting material (unreacted DPA methyl ester) and the highly polar diol by-products. Separation is based on polarity.

-

Preparative RP-HPLC: This second step is a high-resolution polishing technique to separate the 4(5)-EpDPE methyl ester from any remaining impurities and potential regioisomers, yielding the final high-purity product. Separation is based on hydrophobicity.

Purification Workflow Diagram

Caption: Multi-step chromatographic purification workflow.

Protocol 1: Flash Silica Gel Chromatography

-

Column Preparation: Prepare a flash chromatography column with silica gel (230-400 mesh), slurry-packed in hexane.

-

Sample Loading: Dissolve the crude oil in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with a step gradient of ethyl acetate in hexane.

-

Fraction 1 (Unreacted DPA): Begin with 100% hexane to elute any non-polar impurities and unreacted DPA methyl ester.

-

Fraction 2 (Product): Increase the polarity to 5-10% ethyl acetate in hexane. The 4(5)-EpDPE methyl ester will begin to elute.

-

Fraction 3 (By-products): Finally, increase to 30-50% ethyl acetate in hexane to elute the highly polar diol by-products.

-

-

Monitoring: Collect fractions and monitor them by TLC, staining with a potassium permanganate solution (double bonds and diols will appear as yellow spots on a purple background; epoxides will react more slowly).

-

Pooling: Combine the fractions containing the pure epoxide (as determined by TLC) and concentrate under reduced pressure.

Protocol 2: Preparative Reverse-Phase HPLC

-

System Setup: Use a preparative HPLC system equipped with a C18 column (e.g., 10 µm particle size, 250 x 20 mm).

-

Mobile Phase: The mobile phase is an isocratic mixture of methanol and water, typically around 92:8 (v/v).[8] This may require optimization.

-

Sample Preparation: Dissolve the semi-purified product from the flash chromatography step in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute at a flow rate appropriate for the column size (e.g., 15-20 mL/min). Monitor the eluent using a UV detector at 210 nm.

-

Fraction Collection: Collect the major peak corresponding to the 4(5)-EpDPE methyl ester.

-

Solvent Removal: Remove the methanol from the collected fraction by rotary evaporation. Extract the remaining aqueous solution with hexane, dry the hexane layer with Na₂SO₄, and carefully evaporate the solvent under a stream of nitrogen to yield the final product.

Part III: Characterization, Storage, and Handling

The identity and purity of the final product should be confirmed by analytical methods.

| Analysis Method | Expected Result |

| GC-MS | A single major peak with a mass spectrum corresponding to the molecular weight of 4(5)-EpDPE methyl ester (m/z = 358.5). Purity should be ≥98% by peak area.[3] |

| ¹H NMR | Appearance of characteristic signals for the epoxide protons (methine groups of the oxirane ring) typically in the range of δ 2.5-3.1 ppm. Disappearance of some olefinic proton signals. |

| FTIR | Appearance of a characteristic C-O-C stretching band for the epoxide ring, typically around 820-850 cm⁻¹ and/or ~1250 cm⁻¹.[5] |

Storage and Handling: 4(5)-EpDPE methyl ester, like other polyunsaturated lipids, is susceptible to oxidation and degradation. For long-term stability, it should be stored as a solution in an inert solvent like ethanol at -80°C.[1][2] Handle under an inert atmosphere (argon or nitrogen) whenever possible to minimize exposure to air.

References

-